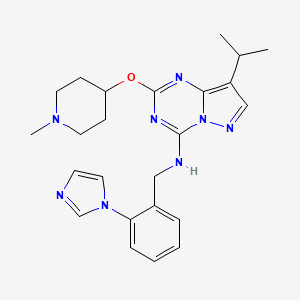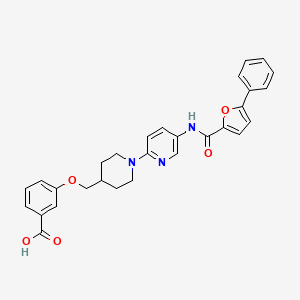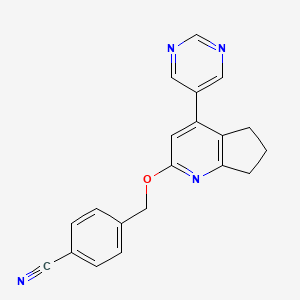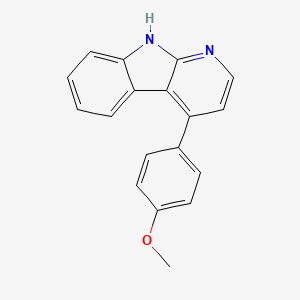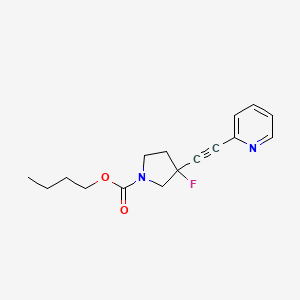
Pyrrolidine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine derivative 5 is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development . This compound, in particular, has shown promise in various scientific research applications, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine derivative 5 can be synthesized through several synthetic routes. One common method involves the cyclization of 4-chlorobutan-1-amine with a strong base . Another approach is the cascade reaction of N-heterocyclic rings, which can be achieved through various catalytic processes . The choice of synthetic route depends on the desired substituents and the specific application of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivative 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals, leading to the formation of oxidized products.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .
Scientific Research Applications
Pyrrolidine derivative 5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolidine derivative 5 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects are mediated through its ability to form stable complexes with target proteins, leading to altered cellular processes .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine derivative 5 is unique due to its specific substituents and the resulting biological activities. Compared to other pyrrolidine derivatives, it may exhibit different pharmacokinetic properties and target selectivity . For example, pyrrolidine-2,5-diones are known for their anti-inflammatory properties, while this compound may have broader applications in medicinal chemistry .
Properties
Molecular Formula |
C16H19FN2O2 |
|---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
butyl 3-fluoro-3-(2-pyridin-2-ylethynyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-2-3-12-21-15(20)19-11-9-16(17,13-19)8-7-14-6-4-5-10-18-14/h4-6,10H,2-3,9,11-13H2,1H3 |
InChI Key |
NCBPLEITPLWATL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCC(C1)(C#CC2=CC=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)
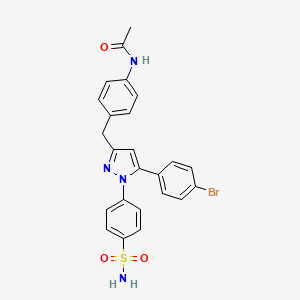
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)
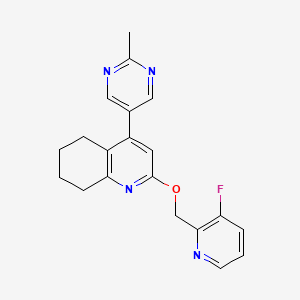

![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
